molecular formula C8H4ClF3O3 B134076 3-Chloro-4-(trifluoromethoxy)benzoic acid CAS No. 158580-93-9

3-Chloro-4-(trifluoromethoxy)benzoic acid

Cat. No. B134076
M. Wt: 240.56 g/mol
InChI Key: QGVQWEOEEXGRSD-UHFFFAOYSA-N
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Description

The compound of interest, 3-Chloro-4-(trifluoromethoxy)benzoic acid, is a halogenated benzoic acid derivative characterized by the presence of a chloro group and a trifluoromethoxy group attached to a benzene ring. This structure is related to various other benzoic acid derivatives that have been synthesized and studied for their unique properties and potential applications in different fields, such as liquid crystal technology and pharmaceuticals .

Synthesis Analysis

The synthesis of halogenated benzoic acids often involves multi-step reactions, starting from simpler aromatic compounds or their nitro derivatives. For instance, the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid was achieved by chlorinating 3-amino-2,4,5-trifluorobenzoic acid . Similarly, the synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives was described starting from nitro derivatives, which were reduced to anilines, followed by several transformation steps to obtain the final benzoic acids . These methods highlight the complexity and the careful control required in the synthesis of such halogenated benzoic acid compounds.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the structure of 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate was determined by X-ray analysis, revealing how the ions pack in chains through hydrogen bond interactions . Similarly, the crystal structure of 3-Chloro-2,4,5-trifluorobenzoic acid showed that the carboxyl group is twisted relative to the benzene ring, and molecules form dimers linked by hydrogen bonds .

Chemical Reactions Analysis

The reactivity of halogenated benzoic acids can lead to various chemical transformations. An unprecedented method for converting (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids was reported, involving stirring in POCl3 at high temperatures . This type of reactivity is crucial for the development of new synthetic pathways and can lead to the formation of novel compounds with potential applications in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by their molecular structure. The presence of halogen atoms and other functional groups can significantly affect properties such as melting and boiling points, solubility, and the ability to form hydrogen bonds. For example, the mesogen with a thermotropic cubic phase, which is a derivative of benzoic acid, exhibits a sequence of isotropic, cubic, and hexagonal columnar phases due to its partially perfluorinated chains and hydrogen bonding capability . These properties are essential for the potential use of such compounds in advanced materials and technologies.

Scientific Research Applications

Synthesis of Organic Compounds

The trifluoromethoxy group in compounds like 3-Chloro-4-(trifluoromethoxy)benzoic acid is pivotal for enhancing pharmacological and biological properties due to its ability to influence molecular interactions. A protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives demonstrates the utility of trifluoromethoxy-containing compounds as synthetic building blocks for pharmaceuticals, agrochemicals, and materials science. This method employs the Togni reagent II, highlighting the compound's role in facilitating the creation of structurally diverse molecules with potential application in drug discovery and development (Pengju Feng & Ming‐Yu Ngai, 2016).

Catalysis and Polymerization

Trifluoromethoxy-containing benzoic acids serve as crucial intermediates in the synthesis of complex polymers. For instance, their application in creating ruthenium-based metathesis catalysts showcases their significance in polymer science. These catalysts are instrumental in cyclopolymerization processes that lead to the formation of novel polymeric materials with unique properties, such as enhanced thermal stability and modified electronic characteristics (Martin G. Mayershofer, †. A. Oskar Nuyken, & M. Buchmeiser, 2006).

Fluorescence Probes Development

The development of novel fluorescence probes for detecting reactive oxygen species (ROS) underscores the versatility of 3-Chloro-4-(trifluoromethoxy)benzoic acid derivatives in biological and chemical sensing. These probes selectively detect highly reactive oxygen species, demonstrating the compound's potential in creating sensitive diagnostic tools for oxidative stress and related biological processes (Ken-ichi Setsukinai et al., 2003).

Materials Science and Coordination Chemistry

In materials science, 3-Chloro-4-(trifluoromethoxy)benzoic acid derivatives facilitate the construction of metal-organic frameworks (MOFs) with distinctive structures and properties. These frameworks exhibit a range of functionalities, including luminescence and magnetic properties, due to the unique coordination behavior of the trifluoromethoxy and chloro groups. Such materials have applications in sensing, catalysis, and as components in electronic devices (Gao-Shan Yang et al., 2015).

Safety And Hazards

The compound is classified as an eye irritant (H319), skin irritant (H315), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

properties

IUPAC Name

3-chloro-4-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVQWEOEEXGRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378744
Record name 3-Chloro-4-(trifluoromethoxy)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(trifluoromethoxy)benzoic acid

CAS RN

158580-93-9
Record name 3-Chloro-4-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(trifluoromethoxy)benzoic acid
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Synthesis routes and methods I

Procedure details

A solution of n-butyl lithium (4.4 ml of 2.5M solution in hexanes) in dry diisopropyl ether was treated at −78° C. under an inert atmosphere with 3-chloro4-trifluoromethoxy-bromobenzene (2.96 g) in diisopropyl ether. After 10 minutes, excess carbon dioxide (in the form of pellets) was added and the mixture left to slowly warm to ambient temperature. Ice-water was added and the organic layer run off. The aqueous layer was acidified with dilute hydrochloric acid, extracted (ether), dried (magnesium sulphate) and evaporated to dryness to give 3-chloro-4-trifluoromethoxybenzoic acid (1.51 g) as a white solid, m.p. 110.5-111.5° C.
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Synthesis routes and methods II

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